molecular formula C11H10N2O2S B2568239 Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate CAS No. 1544989-76-5

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

Cat. No. B2568239
CAS RN: 1544989-76-5
M. Wt: 234.27
InChI Key: DBJFGECPIMWXQK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate, also known as MAPTC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of heterocyclic compounds, which are widely used in the pharmaceutical industry due to their biological activity and diverse chemical properties.

Scientific Research Applications

Directing Groups for C-H Bond Functionalization

"Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate" and related compounds have been utilized as effective directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. The efficiency of these directing groups varies with the substitution on the pyridine moiety, allowing for selective functionalization of primary C-H bonds. This highlights their potential in facilitating complex organic transformations and introducing functional groups in specific molecular positions (K. Le, Hanh Nguyen, O. Daugulis, 2019).

Synthesis of Novel Anti-inflammatory Agents

Research into structurally related molecules of "this compound" has been driven by their potential anti-inflammatory properties. Such studies have synthesized novel molecules, aiming to leverage the reported anti-inflammatory activity of these compounds, underscoring the interest in developing new therapeutic agents (G. P. Moloney, 2001).

Organocatalytic Synthesis for Medicinal Chemistry

The compound's derivatives have been employed in enantioselective organocatalytic approaches for synthesizing spiro[pyrrolidin-3,3'-oxindoles], which are known for their significant biological activities. This method provides a pathway to rapidly construct spirooxindole derivatives with high enantiopurity and structural diversity, demonstrating the compound's relevance in synthesizing biologically active molecules (Xiao-Hua Chen et al., 2009).

Antimicrobial and DNA Interaction Studies

Studies have also explored the antimicrobial activities of compounds derived from "this compound." Such compounds exhibit considerable activity against various microbes, including S. lutea, M. lutea, and S. aureus. Additionally, these studies have delved into the interactions of these metal complexes with DNA, providing insights into their potential mechanism of action and applications in antimicrobial and anticancer therapy (M. Abu-Youssef et al., 2010).

Relay Catalysis for Synthesis of Heterocycles

The relay catalytic cascade reaction, involving "this compound" derivatives, has been applied to synthesize methyl 4-aminopyrrole-2-carboxylates. This method showcases the compound's utility in generating heterocyclic structures, which are valuable scaffolds in pharmaceutical chemistry (E. Galenko et al., 2015).

properties

IUPAC Name

methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-9(12)7(6-16-10)8-4-2-3-5-13-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFGECPIMWXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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